(1,3-dioxoisoindol-2-yl)methyl 2-(1H-1,2,4-triazol-5-ylsulfanyl)acetate
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Overview
Description
(1,3-dioxoisoindol-2-yl)methyl 2-(1H-1,2,4-triazol-5-ylsulfanyl)acetate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of isoindoline, triazole, and ester functional groups, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-dioxoisoindol-2-yl)methyl 2-(1H-1,2,4-triazol-5-ylsulfanyl)acetate typically involves multi-step organic reactions. One common method includes the reaction of phthalic anhydride with an appropriate amine to form the isoindoline derivative. This intermediate is then reacted with a triazole-containing thiol under esterification conditions to yield the final product. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency, scalability, and environmental considerations. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
(1,3-dioxoisoindol-2-yl)methyl 2-(1H-1,2,4-triazol-5-ylsulfanyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or triazole moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (1,3-dioxoisoindol-2-yl)methyl 2-(1H-1,2,4-triazol-5-ylsulfanyl)acetate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its triazole moiety, which is known for its bioactivity.
Medicine
In medicine, the compound’s potential therapeutic properties are being investigated. Its structural components suggest it could be a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of (1,3-dioxoisoindol-2-yl)methyl 2-(1H-1,2,4-triazol-5-ylsulfanyl)acetate involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing biological pathways. The ester group allows for hydrolysis, releasing active metabolites that can further interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
(1,3-dioxoisoindol-2-yl)methyl acetate: Lacks the triazole moiety, making it less versatile in biological applications.
2-(1H-1,2,4-triazol-5-ylsulfanyl)acetic acid: Lacks the isoindoline structure, which may reduce its chemical stability and reactivity.
Uniqueness
(1,3-dioxoisoindol-2-yl)methyl 2-(1H-1,2,4-triazol-5-ylsulfanyl)acetate is unique due to its combination of functional groups, which provide a balance of chemical reactivity and biological activity. This makes it a valuable compound for diverse scientific research and industrial applications.
Properties
Molecular Formula |
C13H10N4O4S |
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Molecular Weight |
318.31 g/mol |
IUPAC Name |
(1,3-dioxoisoindol-2-yl)methyl 2-(1H-1,2,4-triazol-5-ylsulfanyl)acetate |
InChI |
InChI=1S/C13H10N4O4S/c18-10(5-22-13-14-6-15-16-13)21-7-17-11(19)8-3-1-2-4-9(8)12(17)20/h1-4,6H,5,7H2,(H,14,15,16) |
InChI Key |
PHRLOGFQXISOBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)COC(=O)CSC3=NC=NN3 |
Origin of Product |
United States |
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